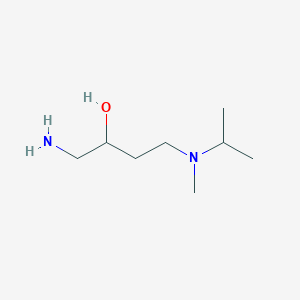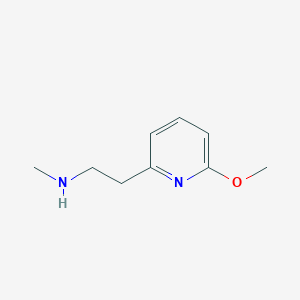![molecular formula C7H12F2OS B13584942 [4-(Difluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13584942.png)
[4-(Difluoromethyl)oxan-4-yl]methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Difluoromethyl)oxan-4-yl]methanethiol is a chemical compound characterized by the presence of a difluoromethyl group attached to an oxane ring, with a methanethiol group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Difluoromethyl)oxan-4-yl]methanethiol typically involves the introduction of the difluoromethyl group to an oxane ring, followed by the addition of a methanethiol group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Fluorination Reactions: Utilizing reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to introduce the difluoromethyl group.
Thiol Addition: Adding the methanethiol group through nucleophilic substitution reactions, often using thiolating agents like thiourea or sodium hydrosulfide.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for efficient and controlled production of the compound. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[4-(Difluoromethyl)oxan-4-yl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), sodium periodate (NaIO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Halides, amines, and other thiols.
Major Products
Disulfides: Formed through oxidation of the thiol group.
Sulfonic Acids: Resulting from further oxidation.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(Difluoromethyl)oxan-4-yl]methanethiol is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
The compound’s potential biological activity is of interest for drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with specific biological targets.
Medicine
In medicine, this compound could be explored for its therapeutic properties, particularly in the development of novel treatments for diseases where thiol-containing compounds are effective.
Industry
Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of [4-(Difluoromethyl)oxan-4-yl]methanethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The difluoromethyl group may enhance the compound’s stability and bioavailability, allowing it to effectively reach and interact with its targets.
Comparación Con Compuestos Similares
Similar Compounds
[4-(Trifluoromethyl)oxan-4-yl]methanethiol: Similar structure but with a trifluoromethyl group.
[4-(Methyl)oxan-4-yl]methanethiol: Lacks the fluorine atoms, resulting in different chemical properties.
[4-(Chloromethyl)oxan-4-yl]methanethiol: Contains a chloromethyl group instead of difluoromethyl.
Uniqueness
[4-(Difluoromethyl)oxan-4-yl]methanethiol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly valuable in applications requiring robust and reactive compounds.
Propiedades
Fórmula molecular |
C7H12F2OS |
|---|---|
Peso molecular |
182.23 g/mol |
Nombre IUPAC |
[4-(difluoromethyl)oxan-4-yl]methanethiol |
InChI |
InChI=1S/C7H12F2OS/c8-6(9)7(5-11)1-3-10-4-2-7/h6,11H,1-5H2 |
Clave InChI |
NOQGTQDPGKLGNW-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(CS)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13584868.png)
![2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid](/img/structure/B13584869.png)
![N-({4-[(dimethylamino)methyl]phenyl}methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B13584870.png)
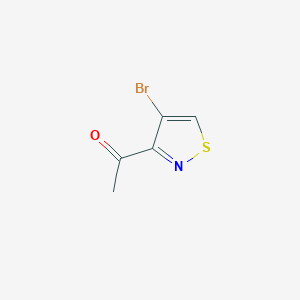
![1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride](/img/structure/B13584897.png)
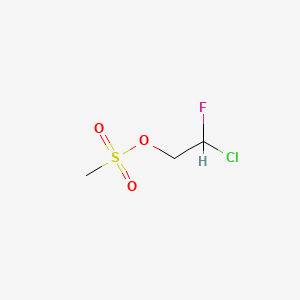
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine](/img/structure/B13584905.png)
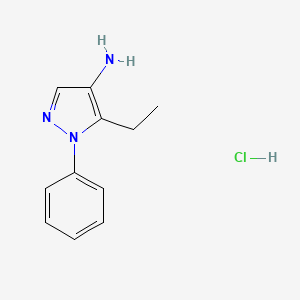
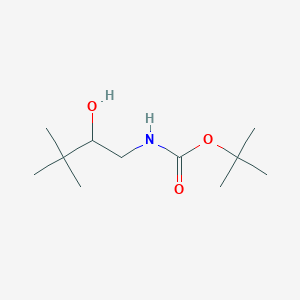
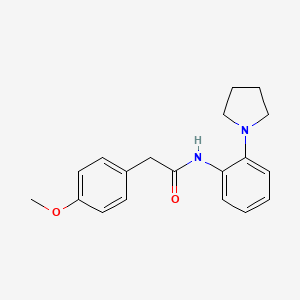
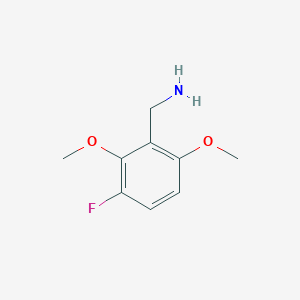
![N-[2-(aminomethyl)-4-fluorophenyl]-N-ethylmethanesulfonamide](/img/structure/B13584929.png)
